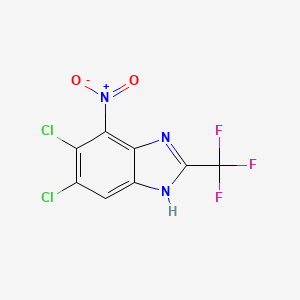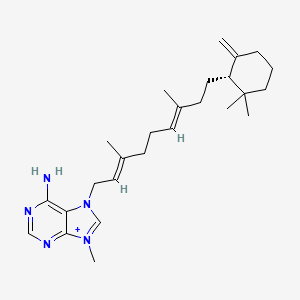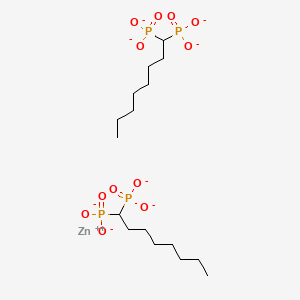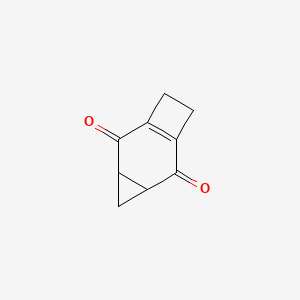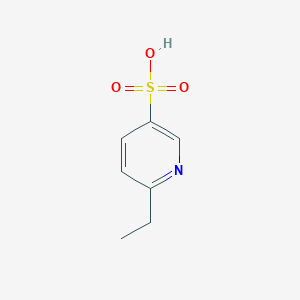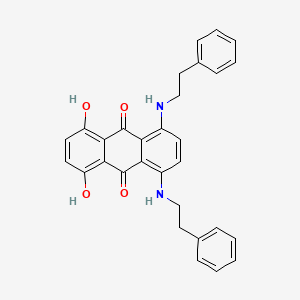
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Vorbereitungsmethoden
The synthesis of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and 2-phenylethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol.
Catalysts and Reagents: Catalysts like iridium or palladium complexes may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenylethylamino groups can undergo substitution reactions, leading to the formation of various derivatives. Reagents like halogens or alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone involves several molecular targets and pathways:
Molecular Targets: The compound targets essential cellular proteins, including kinases, topoisomerases, and telomerases, which are crucial for cancer cell viability.
Pathways: It interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 1,4-dihydroxyanthraquinone (quinizarin), 1,8-dihydroxyanthraquinone (dantron), and 1,5-dihydroxyanthraquinone (anthrarufin).
Uniqueness: The presence of phenylethylamino groups distinguishes it from other anthraquinones, imparting unique biological activities and potential therapeutic applications. Its ability to target multiple cellular pathways makes it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
69657-89-2 |
|---|---|
Molekularformel |
C30H26N2O4 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1,4-dihydroxy-5,8-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O4/c33-23-13-14-24(34)28-27(23)29(35)25-21(31-17-15-19-7-3-1-4-8-19)11-12-22(26(25)30(28)36)32-18-16-20-9-5-2-6-10-20/h1-14,31-34H,15-18H2 |
InChI-Schlüssel |
IKXIPGSVTFBDTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
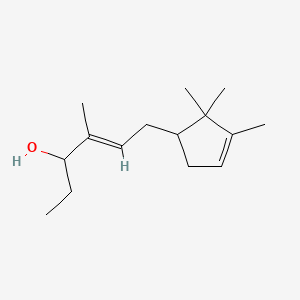
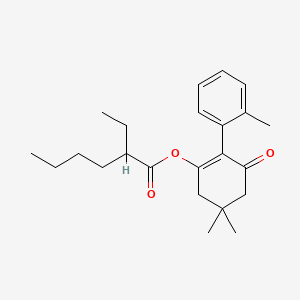


![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
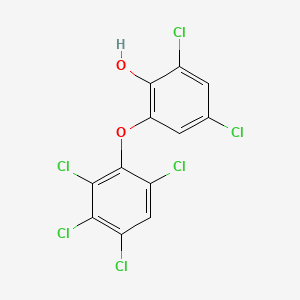
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
